molecular formula C19H22N4OS B2605537 (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine CAS No. 315683-83-1

(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine

Cat. No. B2605537
CAS RN: 315683-83-1
M. Wt: 354.47
InChI Key: DLWFEKNOTMFPDS-UHFFFAOYSA-N
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Description

“(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of morpholine derivatives often involves the reaction of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been reported .


Molecular Structure Analysis

The molecular structure of morpholine derivatives can be determined using various analytical techniques. The empirical formula for a related compound, 4-(2-Morpholin-4-yl-ethyl)-phenylamine, is C12H18N2O .


Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. For instance, they can be used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely. For example, 4-(2-Morpholin-4-yl-ethyl)-phenylamine is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Modification

The synthesis of derivatives similar to "(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine" involves several key steps, including condensation reactions, chlorination, and nucleophilic substitution. A study by Lei et al. (2017) developed a rapid and green synthetic method for a related compound, highlighting the significance of these derivatives as important intermediates that inhibit tumor necrosis factor alpha and nitric oxide (Lei, H., Wang, L., Xiong, Y., & Lan, Z., 2017). Additionally, the synthesis of pyrido[3,4-d]pyrimidines by Kuznetsov et al. (2007) through the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine underscores the versatility of morpholine derivatives in creating biologically active compounds (Kuznetsov, A., Nam, N. L., & Chapyshev, S., 2007).

Biological Activity and Potential Applications

The exploration of morpholine derivatives extends into their potential biological activities and applications in drug design. Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, demonstrating its application in inhibiting the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy (Hobbs, H., Bravi, G., Campbell, I., et al., 2019). Similarly, Hayakawa et al. (2007) identified 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine as a novel p110alpha inhibitor, showcasing the importance of structural modification in enhancing potency against specific cellular targets (Hayakawa, M., Kaizawa, H., Moritomo, H., et al., 2007).

Safety and Hazards

Morpholine derivatives can pose various safety hazards. For instance, 4-(2-Morpholin-4-yl-ethyl)-phenylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-14-2-4-15(5-3-14)16-12-25-19-17(16)18(21-13-22-19)20-6-7-23-8-10-24-11-9-23/h2-5,12-13H,6-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWFEKNOTMFPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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